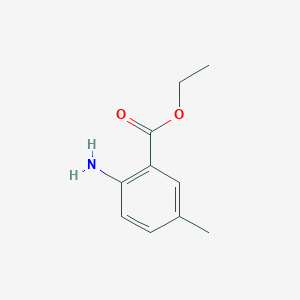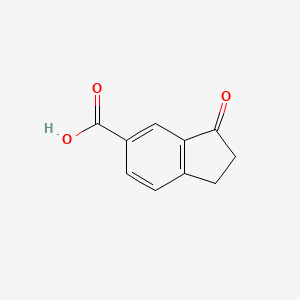
3-(Hydroxymethyl)adamantan-1-ol
Vue d'ensemble
Description
3-(Hydroxymethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)adamantan-1-ol is 1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2 . This indicates the presence of a hydroxymethyl group attached to an adamantane structure.Physical And Chemical Properties Analysis
3-(Hydroxymethyl)adamantan-1-ol has a density of 1.3±0.1 g/cm3 . Its boiling point is 322.6±10.0 °C at 760 mmHg . The melting point is reported to be 158-162ºC . The compound has a flash point of 156.5±13.6 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Ivleva et al. (2020) developed a method for synthesizing 3,5-bis(hydroxymethyl)adamantan-1-ols, which have applications in creating trinitrates, compounds useful in various chemical processes (Ivleva, Kazakova, & Klimochkin, 2020).
- Khusnutdinov and Oshnyakova (2015) discussed the synthesis of adamantan-1-ol as a precursor for memantine and rimantadine, highlighting its significance in the synthesis of medical compounds (Khusnutdinov & Oshnyakova, 2015).
Physical Properties and Analysis :
- Reis et al. (2012) measured the solution enthalpies of adamantan-1-ol in various solvents, providing valuable data for understanding its interactions and stability in different environments (Reis, Moreira, Nunes, Leitão, & Martins, 2012).
Potential Applications in Drug Development :
- Al-Tamimi et al. (2014) investigated the structure and properties of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, a potential anti-inflammatory agent, highlighting the use of adamantan-1-ol derivatives in developing new medications (Al-Tamimi et al., 2014).
Use in Catalysis and Chemical Reactions :
- Bose et al. (2011) utilized adamantan-1-ol in the selective hydroxylation of adamantane during the study of manganese(III) corrole catalyzed oxidation, indicating its role in facilitating certain chemical reactions (Bose, Pariyar, Biswas, Das, & Bandyopadhyay, 2011).
Structural and Spectroscopic Studies :
- Bekiroğlu, Kenne, and Sandström (2003) conducted NMR studies involving adamantane-1-ol to understand the hydrogen bonding and structural properties of various compounds, useful in molecular design (Bekiroğlu, Kenne, & Sandström, 2003).
Role in Novel Chemical Syntheses :
- Ivleva, Pogulyaiko, and Klimochkin (2018) developed a synthesis route for (3-hydroxyadamantan-1-yl)methanols, a process important for producing various adamantine derivatives (Ivleva, Pogulyaiko, & Klimochkin, 2018).
Safety and Hazards
3-(Hydroxymethyl)adamantan-1-ol is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Mode of action
Adamantane derivatives are known to interact with their targets through various mechanisms, often involving hydrophobic interactions and hydrogen bonding .
Biochemical pathways
Adamantane derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of action
The effects would depend on the specific targets and pathways that the compound affects .
Propriétés
IUPAC Name |
3-(hydroxymethyl)adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORAJDRXEYKDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476954 | |
| Record name | 3-(hydroxymethyl)adamantan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38584-37-1 | |
| Record name | 3-(hydroxymethyl)adamantan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-3-adamantylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)


![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)




![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)



